Cas no 112766-49-1 ((2-Hydroxy-1-hydroxymethyl-1-methylethyl)-carbamic acid benzyl ester)

(2-Hydroxy-1-hydroxymethyl-1-methylethyl)-carbamic acid benzyl ester 化学的及び物理的性質
名前と識別子
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- (2-Hydroxy-1-hydroxymethyl-1-methylethyl)-carbamic acid benzyl ester
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- インチ: 1S/C12H17NO4/c1-12(8-14,9-15)13-11(16)17-7-10-5-3-2-4-6-10/h2-6,14-15H,7-9H2,1H3,(H,13,16)
- InChIKey: QTCPHPRUGRMLCV-UHFFFAOYSA-N
- SMILES: C(OCC1=CC=CC=C1)(=O)NC(CO)(C)CO
(2-Hydroxy-1-hydroxymethyl-1-methylethyl)-carbamic acid benzyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7032489-2.5g |
benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate |
112766-49-1 | 2.5g |
$2379.0 | 2023-05-24 | ||
Enamine | EN300-7032489-5.0g |
benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate |
112766-49-1 | 5g |
$3520.0 | 2023-05-24 | ||
Enamine | EN300-7032489-0.1g |
benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate |
112766-49-1 | 0.1g |
$1068.0 | 2023-05-24 | ||
Enamine | EN300-7032489-1.0g |
benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate |
112766-49-1 | 1g |
$1214.0 | 2023-05-24 | ||
Enamine | EN300-7032489-0.05g |
benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate |
112766-49-1 | 0.05g |
$1020.0 | 2023-05-24 | ||
Enamine | EN300-7032489-0.25g |
benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate |
112766-49-1 | 0.25g |
$1117.0 | 2023-05-24 | ||
Enamine | EN300-7032489-0.5g |
benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate |
112766-49-1 | 0.5g |
$1165.0 | 2023-05-24 | ||
Enamine | EN300-7032489-10.0g |
benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate |
112766-49-1 | 10g |
$5221.0 | 2023-05-24 |
(2-Hydroxy-1-hydroxymethyl-1-methylethyl)-carbamic acid benzyl ester 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
(2-Hydroxy-1-hydroxymethyl-1-methylethyl)-carbamic acid benzyl esterに関する追加情報
Comprehensive Overview of (2-Hydroxy-1-hydroxymethyl-1-methylethyl)-carbamic acid benzyl ester (CAS No. 112766-49-1)
(2-Hydroxy-1-hydroxymethyl-1-methylethyl)-carbamic acid benzyl ester, with the CAS number 112766-49-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of carbamate esters, which are widely studied for their potential applications in drug development and molecular biology. The unique structural features of this molecule, including its hydroxyl and hydroxymethyl groups, make it a versatile intermediate in synthetic chemistry.
In recent years, the demand for high-purity chemical intermediates like (2-Hydroxy-1-hydroxymethyl-1-methylethyl)-carbamic acid benzyl ester has surged, driven by advancements in targeted drug delivery systems and bioconjugation techniques. Researchers are particularly interested in its potential role as a protecting group or linker molecule in peptide synthesis. The compound's benzyl ester moiety offers stability under various reaction conditions, making it a valuable tool in organic synthesis.
The compound's CAS No. 112766-49-1 is frequently searched in academic databases and chemical supplier platforms, reflecting its relevance in contemporary research. One of the trending topics associated with this compound is its potential application in prodrug design, where its carbamate functionality could enable controlled release of active pharmaceutical ingredients. Additionally, its hydrophilic-lipophilic balance makes it a candidate for improving the bioavailability of poorly soluble drugs, a major challenge in modern pharmacology.
From a synthetic perspective, (2-Hydroxy-1-hydroxymethyl-1-methylethyl)-carbamic acid benzyl ester demonstrates interesting reactivity patterns. The presence of both hydroxyl and carbamate groups allows for selective modifications, enabling researchers to create diverse molecular architectures. This characteristic aligns with the growing interest in modular synthesis approaches and click chemistry applications in drug discovery pipelines.
Quality control and characterization of CAS 112766-49-1 are critical aspects for researchers. Advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are typically employed to verify the compound's purity and structural integrity. The pharmaceutical industry's increasing emphasis on quality by design (QbD) principles has further elevated the importance of rigorous characterization for compounds like this benzyl ester derivative.
Environmental and safety considerations for (2-Hydroxy-1-hydroxymethyl-1-methylethyl)-carbamic acid benzyl ester follow standard laboratory protocols for handling organic compounds. While not classified as hazardous, proper personal protective equipment (PPE) and ventilation systems are recommended when working with this chemical. These precautions align with the broader scientific community's focus on green chemistry principles and sustainable research practices.
The future research directions for CAS No. 112766-49-1 may explore its utility in biodegradable materials and smart drug delivery systems. With the pharmaceutical industry's shift toward personalized medicine, compounds with versatile functional groups like this carbamic acid benzyl ester are likely to play increasingly important roles. The compound's molecular features position it well for investigations in enzyme-responsive systems and controlled release technologies.
For researchers sourcing (2-Hydroxy-1-hydroxymethyl-1-methylethyl)-carbamic acid benzyl ester, understanding its storage conditions and stability profile is essential. The compound typically requires protection from moisture and is often stored under inert atmosphere conditions. These handling requirements reflect the broader challenges in maintaining the integrity of functionalized carbamates during long-term storage and transportation.
In conclusion, CAS 112766-49-1 represents an important building block in modern chemical research. Its structural complexity and functional group diversity make it valuable for numerous applications ranging from medicinal chemistry to material science. As research continues to uncover new applications for carbamate derivatives, compounds like this benzyl ester will undoubtedly remain at the forefront of scientific innovation.
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